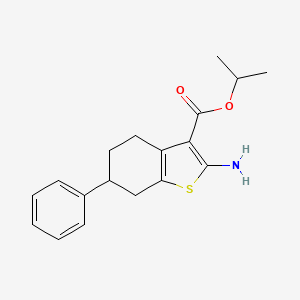

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

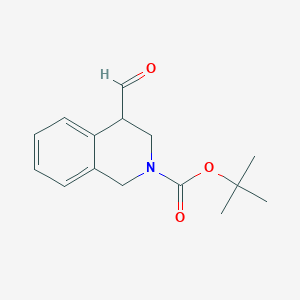

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C18H21NO2S and a molecular weight of 317.45 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to a carboxylate group, which is connected to a benzothiophene ring. The benzothiophene ring is substituted with an amino group and a phenyl group . For a detailed structural analysis, it is recommended to use software tools that can visualize the 3D structure of the molecule.Applications De Recherche Scientifique

Synthesis and Reactivity

Cascade Recyclization : Isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates react with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones to give corresponding 1′-substituted (Z)-6′,6′-dimethyl-3-[phenyl(arylamino)methylidene]-6′,7′-dihydro-3Hspiro[furan-2,3′-indole]-2′,4,4′,5(1′H,5′H)-tetraones. The structure of one such compound was confirmed via X-ray analysis, highlighting the compound's potential in complex organic synthesis involving cascade recyclization processes (Silaichev et al., 2009).

Reactivity with Substituted Benzylidenemalononitriles and α,β-Acetylenic Esters : The compound demonstrates interesting reactions with substituted benzylidenemalononitriles and α,β-acetylenic esters, leading to the formation of novel benzothieno[2,3-d]pyrimidine derivatives. This indicates its versatility in synthesizing heterocyclic compounds, which are often of interest in the development of pharmaceuticals and agrochemicals (Youssef, 2009).

Biologically Active Derivatives

- Synthesis and Analysis of Biologically Active Azomethine Derivatives : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been explored as acyclic precursors for biologically active compounds. Research into these derivatives has shown potential for cytostatic, antitubercular, and anti-inflammatory activities, indicating a promising area for the development of new therapeutic agents (Chiriapkin et al., 2021).

Environmental Applications

- Biotransformation by Bacteria : Isopropylbenzene-degrading bacteria have shown the ability to transform benzothiophene into various compounds, indicating potential environmental applications, such as in the bioremediation of thiophene-containing pollutants. This research provides insight into the microbial pathways involved in the degradation of complex organic compounds, which could be leveraged for environmental cleanup efforts (Eaton & Nitterauer, 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

propan-2-yl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-11(2)21-18(20)16-14-9-8-13(10-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,11,13H,8-10,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZVNNRNEFSCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)

![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)

![(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2767866.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2767876.png)

![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)